CFL-137

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

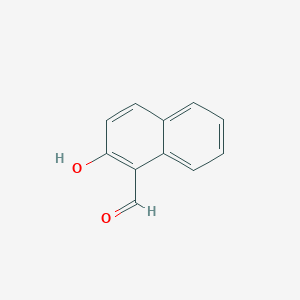

2-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCNERMXRIPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061041 | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

708-06-5 | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FORMYL-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP9CFN7QNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and Synthesis of CFL-137: A Potent and Selective ChronoKinase-1 (CK1) Inhibitor for Pancreatic Cancer

Whitepaper | December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of CFL-137, a novel, potent, and selective small molecule inhibitor of ChronoKinase-1 (CK1). CK1 is a serine/threonine kinase implicated in the dysregulation of cell cycle checkpoints, representing a promising therapeutic target in pancreatic ductal adenocarcinoma (PDAC). This guide details the discovery workflow, synthetic route, in vitro activity, and mechanism of action of this compound, presenting a complete dataset for researchers in oncology and drug development.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth and profound resistance to conventional therapies. A key driver of this pathology is the dysregulation of the cell cycle, enabling unchecked cellular proliferation. Our research identified ChronoKinase-1 (CK1), a previously uncharacterized kinase, as a critical regulator of the G1/S phase transition. Overexpression of CK1 is observed in over 70% of PDAC patient samples, correlating with poor prognosis.

This compound was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization. It demonstrates high potency against CK1 and excellent selectivity over other kinases, along with favorable in vitro anti-proliferative activity in PDAC cell lines.

Discovery Workflow

The identification of this compound was the result of a systematic drug discovery cascade. The process began with a high-throughput screen of a diverse chemical library, followed by hit validation, lead optimization, and comprehensive profiling of the candidate compound.

Caption: Workflow for the discovery of this compound.

Quantitative Data Summary

This compound was profiled for its biochemical potency, kinase selectivity, and anti-proliferative effects in relevant cancer cell lines.

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CK1 |

|---|---|---|

| CK1 (Target) | 2.1 | 1 |

| CDK2 | 4,800 | >2,285x |

| MAPK1 | >10,000 | >4,760x |

| PI3Kα | >10,000 | >4,760x |

| AKT1 | 8,500 | >4,047x |

| SRC | 6,200 | >2,950x |

Table 2: In Vitro Anti-Proliferative Activity of this compound

| PDAC Cell Line | Genetic Background | IC50 (nM) |

|---|---|---|

| PANC-1 | KRAS (G12D) | 15.5 |

| MiaPaCa-2 | KRAS (G12C) | 21.2 |

| AsPC-1 | KRAS (G12D) | 18.9 |

| BxPC-3 | KRAS (WT) | 350.7 |

Mechanism of Action: CK1 Signaling Pathway

CK1 phosphorylates the transcription factor Substrate-Z (SubZ), which is essential for the transcription of genes required for the G1/S phase transition. In cancer cells with overexpressed CK1, this pathway is hyperactive. This compound acts as an ATP-competitive inhibitor of CK1, blocking the phosphorylation of SubZ and inducing cell cycle arrest.

Caption: Proposed mechanism of action for this compound.

Synthesis of this compound

This compound is synthesized via a convergent three-step process starting from commercially available precursors. The key step involves a Suzuki coupling to form the bi-aryl core, followed by a final amidation step.

Caption: High-level synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

-

Step 1: Suzuki Coupling. To a solution of Precursor B (1.0 eq) in 1,4-dioxane/water (4:1) is added Precursor A (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq). The mixture is degassed with argon for 15 minutes and then heated to 90°C for 12 hours. Upon completion, the reaction is cooled, diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The crude product (Intermediate C) is purified by column chromatography.

-

Step 2: Amidation. Intermediate C (1.0 eq) is dissolved in dichloromethane (B109758) (DCM). N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and the primary amine sidechain (1.2 eq) are added, followed by the dropwise addition of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 eq). The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated. The final product, this compound, is purified by reverse-phase HPLC.

Protocol 2: CK1 Biochemical Inhibition Assay (TR-FRET)

-

Reagents: Recombinant human CK1 enzyme, biotinylated SubZ peptide substrate, LanthaScreen™ Eu-anti-pSubZ antibody, and terbium-labeled streptavidin.

-

Procedure:

-

A 10 µL solution of this compound (in various concentrations) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) is added to a 384-well plate.

-

5 µL of CK1 enzyme is added to each well and incubated for 15 minutes at room temperature.

-

The reaction is initiated by adding 5 µL of a mixture containing ATP (at Km concentration) and the biotinylated SubZ substrate. The reaction proceeds for 60 minutes.

-

The reaction is stopped by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-anti-pSubZ antibody, and Tb-streptavidin.

-

The plate is incubated for 60 minutes to allow for antibody binding.

-

-

Data Acquisition: The TR-FRET signal is read on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm). The ratio of emission signals is used to calculate inhibition, and IC50 values are determined using a four-parameter logistic fit.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

-

Cell Plating: PANC-1, MiaPaCa-2, AsPC-1, and BxPC-3 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a 10-point, 3-fold serial dilution of this compound (ranging from 100 µM to 5 nM). A vehicle control (0.1% DMSO) is included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Signal Reading: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is placed on an orbital shaker for 2 minutes to induce lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Luminescence is recorded using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism.

Conclusion

This compound is a novel and highly potent CK1 inhibitor with a promising preclinical profile. Its excellent selectivity and potent anti-proliferative activity against PDAC cell lines establish it as a valuable lead compound for further development. The detailed synthetic and experimental protocols provided herein serve as a foundational resource for researchers aiming to investigate the CK1-SubZ signaling axis and explore the therapeutic potential of its inhibition.

Physical and chemical properties of CFL-137

An In-Depth Technical Guide to CFL-137: A Potent Inhibitor of KRasG12C

This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a compound identified as a potent and selective inhibitor of the KRasG12C mutation. This compound, chemically known as 2-Hydroxy-1-naphthaldehyde, has demonstrated significant anti-proliferative activity in preclinical models, making it a compound of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a solid, crystalline compound with the following properties:

| Property | Value | Reference |

| Chemical Name | 2-Hydroxy-1-naphthaldehyde | [1][2][3] |

| Molecular Formula | C₁₁H₈O₂ | [1][2] |

| Molecular Weight | 172.18 g/mol | |

| Melting Point | 79-80 °C | |

| Boiling Point | 163-166 °C at 8 mmHg | |

| Appearance | Slightly colored solid | |

| Solubility | Soluble in ethanol (B145695) |

Biological Activity

This compound is a covalent inhibitor that specifically targets the cysteine residue of the KRasG12C mutant protein. This mutation is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer. By binding to this mutant, this compound locks the KRas protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell growth and survival.

In Vitro Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines harboring the KRasG12C mutation. The half-maximal inhibitory concentration (IC₅₀) values from a 72-hour cell viability assay are summarized below:

| Cell Line | Cancer Type | KRas Mutation | IC₅₀ (µM) |

| H1792 | Lung | G12C | 11.4 |

| H358 | Lung | G12C | 12.3 |

| SW1573 | Lung | G12C | 24.2 |

| MiaPaca2 | Pancreatic | G12C | 24.5 |

| PANC-1 | Pancreatic | G12D | 27.63 |

| SW480 | Colon | G12V | 44.5 |

| A549 | Lung | G12S | 43.3 |

| BxPC3 | Pancreatic | WT | 46.9 |

| LCLC-103H | Lung | WT | 32.4 |

| HCA-7 | Colon | WT | 26.2 |

| MRC-5 | Normal Lung Fibroblast | WT | 25.0 |

| HUVEC-TERT | Normal Endothelial | WT | 10.8 |

| CCD-986Sk | Normal Skin Fibroblast | WT | 66.2 |

Data sourced from Orgován Z, et al. Eur J Med Chem. 2023 Mar 15;250:115212.

In Vivo Efficacy

In a subcutaneous xenograft mouse model using the H1792 human lung cancer cell line (KRasG12C mutant), intraperitoneal administration of this compound resulted in a significant reduction in tumor growth.

| Animal Model | Cell Line | Treatment | Dosage | Result |

| NOD/SCID female mice | H1792 (KRasG12C) | This compound (i.p.) | 5 mg/kg, 15 mg/kg, 30 mg/kg | Dose-dependent tumor growth inhibition. |

Data sourced from Orgován Z, et al. Eur J Med Chem. 2023 Mar 15;250:115212.

Experimental Protocols

Synthesis of this compound (2-Hydroxy-1-naphthaldehyde)

This protocol is adapted from a standard organic synthesis procedure.

Materials:

-

β-naphthol

-

95% Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (B151607) (CHCl₃)

-

Hydrochloric acid (HCl, sp. gr. 1.18)

-

Deionized water

Equipment:

-

2-L three-necked round-bottom flask

-

Reflux condenser

-

Mercury-sealed stirrer

-

Dropping funnel

-

Steam bath

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In the three-necked flask, dissolve 100 g (0.69 mole) of β-naphthol in 300 g of 95% ethanol.

-

With stirring, rapidly add a solution of 200 g (5 moles) of sodium hydroxide in 415 g of water.

-

Heat the resulting solution to 70–80 °C on a steam bath.

-

Begin the dropwise addition of 131 g (1.1 moles) of chloroform. The addition rate should be controlled to maintain gentle refluxing.

-

After the chloroform addition is complete, continue stirring for 1 hour.

-

Remove the ethanol and excess chloroform by distillation using a steam bath.

-

Acidify the residue with hydrochloric acid, with vigorous stirring, until the solution is acidic to Congo red paper.

-

An oil will separate. Add sufficient water to dissolve any precipitated salt, then separate the oil.

-

Wash the oil several times with hot water.

-

Purify the crude product by vacuum distillation to obtain a slightly colored distillate (boiling at 163–166 °C at 8 mmHg) which solidifies upon cooling.

-

Recrystallize the solid from ethanol to yield pure 2-hydroxy-1-naphthaldehyde.

In Vitro Cell Viability Assay (MTT Assay)

This is a general protocol for determining the IC₅₀ values of this compound against cancer cell lines.

Materials:

-

KRasG12C mutant and wild-type cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be below 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

KRasG12C Signaling Pathway Inhibition by this compound

The diagram below illustrates the mechanism of action of this compound. In cancer cells with the KRasG12C mutation, the KRas protein is constitutively active, leading to the activation of downstream pro-survival and proliferative signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This compound covalently binds to the mutant cysteine in KRasG12C, locking it in an inactive state and thereby inhibiting these downstream signals.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of a KRasG12C inhibitor like this compound, from initial synthesis to in vivo efficacy studies.

References

A Technical Guide to the Biological Activity Screening of CD137 (4-1BB) Agonists for Immuno-Oncology

Disclaimer: The query for "CFL-137" did not yield a specific biological molecule with publicly available data. It is highly probable that this was a typographical error. Based on the context of biological activity screening for drug development, this guide focuses on CD137 (4-1BB) , a well-established and highly relevant target in immuno-oncology with a name that could be phonetically similar.

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core methodologies and data interpretation for the biological activity screening of therapeutic agents targeting CD137, a potent co-stimulatory receptor on immune cells.

Introduction to CD137 (4-1BB)

CD137, also known as 4-1BB or TNFRSF9, is a member of the tumor necrosis factor receptor (TNFR) superfamily.[1][2] Its expression is induced on activated T cells, particularly CD8+ T cells, and natural killer (NK) cells.[1][3][4] The interaction of CD137 with its natural ligand, CD137L (4-1BBL), which is expressed on antigen-presenting cells (APCs), delivers a crucial co-stimulatory signal. This signaling cascade promotes T cell proliferation, survival, and effector functions, including enhanced cytotoxicity and cytokine production (e.g., IFN-γ). Consequently, agonist antibodies targeting CD137 are a promising therapeutic strategy to enhance anti-tumor immunity.

Mechanism of Action of CD137 Agonists

The primary mechanism of action for therapeutic anti-CD137 antibodies is to mimic the function of CD137L, leading to the activation of downstream signaling pathways in CD137-expressing immune cells. This results in an amplified and sustained anti-tumor immune response.

CD137 Signaling Pathway

Upon binding of an agonist antibody, CD137 trimerizes, leading to the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2. This initiates downstream signaling cascades that ultimately activate transcription factors such as NF-κB and AP-1, which drive the expression of genes involved in cell survival, proliferation, and effector functions.

In Vitro Biological Activity Screening

A tiered approach is employed to characterize the biological activity of novel anti-CD137 antibodies, starting with simple binding assays and progressing to more complex cell-based functional assays.

Binding Affinity and Specificity

The initial step is to confirm that the antibody binds to its intended target with high affinity and specificity.

| Parameter | Methodology | Typical Readout |

| Binding Affinity | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) | KD (equilibrium dissociation constant) |

| Target Specificity | ELISA or Flow Cytometry | Binding to CD137-expressing cells vs. non-expressing cells |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Recombinant human CD137 protein is immobilized on a sensor chip.

-

Association: A series of concentrations of the anti-CD137 antibody are flowed over the chip surface, and the binding is measured in real-time.

-

Dissociation: Buffer is flowed over the chip to measure the dissociation of the antibody from the target.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

In Vitro Functional Assays

These assays are designed to assess the ability of the antibody to induce a functional response in immune cells.

| Assay | Cell Type | Methodology | Primary Readout |

| T Cell Proliferation | Purified human CD8+ T cells or PBMCs | Co-stimulation with suboptimal anti-CD3 and the test antibody. Proliferation is measured by 3H-thymidine incorporation or CFSE dilution. | Increased T cell proliferation |

| Cytokine Production | Activated T cells or NK cells | Cells are stimulated with the test antibody, and supernatants are analyzed by ELISA or multiplex bead array. | Increased IFN-γ, TNF-α, IL-2 production |

| Cytotoxicity Assay | NK cells or antigen-specific T cells (effector cells) and tumor cells (target cells) | Co-culture of effector and target cells in the presence of the test antibody. Target cell lysis is measured by chromium-51 (B80572) release or non-radioactive methods. | Enhanced target cell killing |

Experimental Protocol: T Cell Proliferation Assay (CFSE Dilution)

-

Cell Labeling: Isolate human peripheral blood mononuclear cells (PBMCs) and label them with Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Culture: Plate the CFSE-labeled PBMCs in 96-well plates coated with a suboptimal concentration of anti-CD3 antibody.

-

Treatment: Add serial dilutions of the anti-CD137 agonist antibody or an isotype control.

-

Incubation: Culture the cells for 4-5 days.

-

Flow Cytometry: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the CD8+ T cell population. Each cell division results in a halving of the CFSE fluorescence intensity.

In Vivo Efficacy Studies

The anti-tumor activity of CD137 agonists is evaluated in preclinical animal models.

Syngeneic Mouse Tumor Models

These models utilize immunocompetent mice, which are essential for studying immunotherapies.

| Model | Description | Primary Endpoints |

| CT26 (Colon Carcinoma) | A commonly used, immunogenic tumor model in BALB/c mice. | Tumor growth inhibition, overall survival. |

| B16-F10 (Melanoma) | A poorly immunogenic tumor model in C57BL/6 mice, often used to test combination therapies. | Tumor growth inhibition, overall survival. |

Experimental Protocol: Syngeneic Tumor Model Efficacy Study

-

Tumor Implantation: Inject a suspension of tumor cells (e.g., CT26) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).

-

Tumor Growth: Allow tumors to establish to a palpable size (e.g., 50-100 mm3).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, isotype control, anti-CD137 antibody). Administer the treatment, typically via intraperitoneal injection, according to a predefined schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Analyze tumor growth curves and survival data.

Pharmacodynamic (PD) Biomarker Analysis

To understand the in vivo mechanism of action, tumors and peripheral tissues are analyzed for changes in immune cell populations.

| Parameter | Methodology | Expected Outcome |

| Tumor-Infiltrating Lymphocytes (TILs) | Flow cytometry of dissociated tumors | Increased ratio of CD8+ T cells to regulatory T cells (Tregs) |

| Immune Cell Activation | Flow cytometry for activation markers (e.g., Ki-67, Granzyme B) on TILs | Upregulation of activation and proliferation markers on CD8+ T cells |

| Peripheral Immune Cell Changes | Flow cytometry of spleen and blood | Increased frequency of activated and memory T cells |

Concluding Remarks

The biological activity screening of CD137 agonists requires a multi-faceted approach, from basic binding characterization to complex in vivo efficacy and pharmacodynamic studies. The data generated from these assays are critical for identifying lead candidates with the desired potency and mechanism of action for further development as cancer immunotherapies.

References

- 1. Frontiers | CD137 (4-1BB) Signalosome: Complexity Is a Matter of TRAFs [frontiersin.org]

- 2. An Update on Anti-CD137 Antibodies in Immunotherapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-CD137 monoclonal antibodies and adoptive T cell therapy: a perfect marriage? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homologs and Analogs of CFL-137

To our valued audience of researchers, scientists, and drug development professionals:

This document is intended to serve as a comprehensive technical guide on the homologs and analogs of CFL-137. However, extensive research and diligent searches of publicly available scientific literature, clinical trial databases, and chemical registries have not yielded any specific therapeutic agent or molecule designated as "this compound."

It is possible that "this compound" represents an internal codename not yet disclosed in the public domain, a novel compound with limited published data, or a misnomer for a different agent. The search results did, however, frequently associate the number "137" with CD137 , a critical co-stimulatory receptor in the tumor necrosis factor receptor superfamily (TNFRSF9), also known as 4-1BB. CD137 is a prominent target in immuno-oncology, with numerous agonists in development.

Given the high relevance of CD137 in current drug development, this guide will pivot to provide a detailed overview of the landscape of CD137 agonists, which would likely encompass the class of molecules to which a hypothetical "this compound" might belong. We will explore the known analogs and different therapeutic modalities targeting this receptor, summarize available quantitative data, detail relevant experimental protocols, and provide visualizations of the key signaling pathways.

The Landscape of CD137 (4-1BB) Agonists

The development of agonistic agents targeting CD137 aims to enhance T-cell mediated anti-tumor immunity.[1][2][3][4][5] Activation of CD137 on T cells leads to increased proliferation, cytokine secretion, and enhanced survival and cytotoxic function. The first generation of CD137 agonists were monoclonal antibodies, which despite showing promise, were hampered by challenges of systemic toxicity (particularly hepatotoxicity) and limited efficacy. This has led to the development of a diverse second generation of agonists with improved safety and efficacy profiles. These can be broadly categorized as follows:

-

Monoclonal Antibodies (mAbs): These include agents with modified Fc regions to optimize cross-linking and conditional activation.

-

Bispecific and Trispecific Antibodies: These molecules target a tumor-associated antigen (TAA) in addition to CD137, aiming to localize the immune activation to the tumor microenvironment.

-

Bicyclic Peptides: These are smaller, synthetic molecules that can be designed as tumor-targeted immune cell agonists (TICAs).

-

Small Molecule Agonists: While the majority of clinical candidates are biologics, research into small molecule CD137 agonists is an active area.

Quantitative Data on CD137 Agonists

The following tables summarize key quantitative data for representative CD137 agonists from the literature. This data is illustrative of the parameters measured for this class of drugs.

Table 1: Binding Affinity of Selected CD137 Agonists

| Compound/Molecule | Type | Target(s) | Binding Affinity (KD) to human CD137 | Reference |

| Urelumab (BMS-663513) | Monoclonal Antibody (IgG4) | CD137 | High Affinity | |

| Utomilumab (PF-05082566) | Monoclonal Antibody (IgG2) | CD137 | Lower Affinity than Urelumab | |

| CTX-471 | Monoclonal Antibody (IgG4) | CD137 | Not Specified | |

| BT7480 | Bicyclic Peptide TICA | Nectin-4 and CD137 | Not Specified |

Table 2: In Vitro Activity of Selected CD137 Agonists

| Compound/Molecule | Assay | Cell Type | Result | Reference |

| CTX-471 | IFN-γ Production | Human T cells | Increased IFN-γ in an FcγR-dependent manner | |

| Urelumab | IFN-γ Secretion & T-cell survival | T cells | Induces IFN-γ secretion and T-cell survival | |

| Utomilumab | T-cell proliferation and cytokine secretion | T cells | Promotes T-cell proliferation and cytokine secretion |

Key Experimental Protocols

The development and characterization of CD137 agonists involve a range of standard and specialized experimental protocols. Below are methodologies for key assays.

Protocol 1: In Vitro T-Cell Activation Assay

Objective: To assess the ability of a CD137 agonist to enhance T-cell activation, typically measured by cytokine production (e.g., IFN-γ, IL-2).

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD8+ or CD4+ T cells can be further purified using magnetic bead separation.

-

Plate Coating: 96-well plates are coated with a sub-optimal concentration of an anti-CD3 antibody (to provide the primary T-cell receptor signal) and the CD137 agonist at various concentrations.

-

Cell Plating: Purified T cells are plated in the antibody-coated wells.

-

Incubation: Cells are incubated for 48-72 hours.

-

Cytokine Measurement: Supernatants are collected, and the concentration of IFN-γ or other cytokines is measured by ELISA or a multiplex bead-based assay.

-

Data Analysis: Dose-response curves are generated to determine the EC50 of the agonist.

Protocol 2: Fcγ Receptor (FcγR) Cross-linking Assay

Objective: To determine if the agonistic activity of an antibody-based CD137 agonist is dependent on cross-linking by FcγRs.

Methodology:

-

Cell Lines: A T-cell line expressing CD137 (e.g., Jurkat-CD137) is co-cultured with a cell line expressing a specific FcγR (e.g., FcγRIIB-expressing CHO cells).

-

Assay Setup: The co-culture is stimulated with the CD137 agonist antibody. A control group without the FcγR-expressing cells is included.

-

Readout: T-cell activation is measured, for example, by a reporter gene assay (e.g., NF-κB-luciferase) or by measuring surface activation markers like CD69 by flow cytometry.

-

Analysis: A significant increase in T-cell activation in the presence of FcγR-expressing cells indicates a dependency on cross-linking.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and development of CD137 agonists.

CD137 Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by the engagement of CD137 on a T cell.

Caption: CD137 signaling cascade in T cells.

Experimental Workflow for Preclinical Evaluation of a CD137 Agonist

This diagram outlines a typical workflow for the preclinical assessment of a novel CD137 agonist.

Caption: Preclinical development workflow for CD137 agonists.

References

- 1. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. Development and characterization of a novel human CD137 agonistic antibody with anti‐tumor activity and a good safety profile in non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]

CFL-137: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of CFL-137, a potent and selective covalent inhibitor of KRasG12C. The information contained herein is intended to support researchers and drug development professionals in designing and executing preclinical and formulation studies.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the cysteine residue of the KRasG12C mutant protein. This mutation is a key driver in several cancers, including non-small cell lung cancer. By covalently binding to this mutant, this compound locks the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways and tumor growth. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its development as a therapeutic agent.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data, this compound exhibits the following solubility characteristics:

| Solvent System | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Clear solution |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution |

| 10% DMSO / 90% Saline | Not specified | Likely lower than with SBE-β-CD |

Note: The use of sulfobutylether-beta-cyclodextrin (SBE-β-CD) significantly enhances the aqueous solubility of this compound, a common strategy for enabling in vivo studies of poorly soluble compounds.

Experimental Protocol: Kinetic Solubility Assessment

A typical experimental approach to determine the kinetic solubility of this compound in aqueous buffers is outlined below. This method is suitable for early-stage drug discovery and development.

Figure 1: Workflow for Kinetic Solubility Assessment.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of this compound (e.g., 10 mM) is prepared in 100% DMSO.

-

Assay Plate Preparation: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is dispensed into the wells of a microtiter plate.

-

Compound Addition: A small volume of the this compound DMSO stock is added to the aqueous buffer to achieve the desired final concentration.

-

Equilibration: The plate is sealed and incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) with gentle agitation to allow for equilibration.

-

Separation of Undissolved Compound: The samples are filtered to remove any precipitated compound.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.

Stability Profile

The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and in vivo performance.

| Condition | Duration | Recommendation |

| Stock Solution (-80°C) | 6 months | Store under nitrogen. |

| Stock Solution (-20°C) | 1 month | Store under nitrogen. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Figure 2: Forced Degradation Study Workflow.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in suitable solvents.

-

Application of Stress Conditions: The solutions are subjected to various stress conditions as per ICH guidelines (Q1A):

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Exposure to high temperature (e.g., 60°C).

-

Photostability: Exposure to light as specified in ICH Q1B.

-

-

Analysis: At specified time points, samples are withdrawn and analyzed by a high-resolution analytical technique like LC-MS/MS.

-

Evaluation: The percentage of degradation is calculated, and the degradation products are characterized. This information is crucial for developing a stability-indicating analytical method capable of separating the intact drug from its potential degradants.

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the KRasG12C mutant protein. The KRas protein is a GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, it promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the MAPK and PI3K pathways. The G12C mutation impairs the ability of KRas to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth.

This compound covalently binds to the mutant cysteine-12 residue, locking KRasG12C in its inactive, GDP-bound state. This prevents the activation of downstream signaling cascades.

Figure 3: KRasG12C Signaling Pathway and Inhibition by this compound.

Conclusion

This technical guide provides essential solubility and stability data for this compound, along with representative experimental protocols and an overview of its mechanism of action. A thorough understanding of these properties is fundamental for the successful advancement of this compound through the drug development pipeline, from preclinical assessment to clinical formulation. The provided methodologies can serve as a foundation for establishing robust analytical and formulation strategies for this promising anti-cancer agent.

In Silico Modeling of CD137 Interactions: A Technical Guide for Drug Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

CD137, also known as 4-1BB or Tumor Necrosis Factor Receptor Superfamily Member 9 (TNFRSF9), is a potent costimulatory immunoreceptor that plays a critical role in regulating T-cell mediated immune responses. Its ligand, CD137L (TNFSF9), is primarily expressed on antigen-presenting cells (APCs). The interaction between CD137 and CD137L triggers a bidirectional signaling cascade that enhances T-cell proliferation, survival, and effector functions, making it a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of the in silico modeling of CD137 interactions, offering a framework for the rational design and development of novel therapeutics targeting this pathway. We will delve into the methodologies for modeling these interactions, present relevant quantitative data in a structured format, and provide detailed experimental protocols for the validation of in silico findings.

Introduction to CD137 and its Signaling Pathway

CD137 is a key costimulatory molecule predominantly expressed on activated T-cells, natural killer (NK) cells, and other immune cells.[1] Its engagement with CD137L on APCs initiates a signaling cascade crucial for a robust anti-tumor immune response. This interaction not only stimulates the T-cell ("forward signaling") but also activates the APC ("reverse signaling"), leading to a feedback loop that amplifies the immune response.[1][2][3]

The downstream effects of CD137 activation include the upregulation of anti-apoptotic proteins, enhanced cytokine production (e.g., IFN-γ), and increased cytolytic activity of CD8+ T-cells.[1] The complexity of this bidirectional signaling network presents both opportunities and challenges for therapeutic intervention. In silico modeling provides a powerful toolset to dissect these intricate interactions and predict the functional consequences of molecular binding.

In Silico Modeling of CD137 Interactions

Computational approaches are invaluable for predicting and analyzing the interactions between CD137 and its binding partners, including its natural ligand CD137L and potential therapeutic agents. These methods can significantly accelerate the drug discovery process by identifying promising candidates and providing insights into their mechanisms of action.

Homology Modeling

When experimental structures are unavailable, homology modeling can be used to generate a three-dimensional model of the target protein (e.g., the extracellular domain of CD137) based on the known structure of a homologous protein. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of small molecules or peptides to a protein target. For CD137, docking can be employed to:

-

Screen virtual libraries of small molecules to identify potential inhibitors or activators of the CD137-CD137L interaction.

-

Predict the binding affinity of designed antibodies or other biologics to the CD137 receptor.

-

Elucidate the key residues involved in the interaction interface.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular interactions by simulating the movements of atoms and molecules over time. These simulations can be used to:

-

Assess the stability of a protein-ligand complex predicted by docking.

-

Investigate conformational changes in CD137 upon ligand binding.

-

Calculate the binding free energy of a ligand to the receptor, providing a more accurate estimation of binding affinity.

Quantitative Data Summary

The following table summarizes key quantitative data related to CD137 interactions derived from in silico and experimental studies.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) of CD137L to CD137 | |||

| Human | ~1.5 nM | Surface Plasmon Resonance | |

| Murine | ~500 pM | Surface Plasmon Resonance | |

| Key Interacting Residues in CD137 | |||

| Cysteine-rich domain 2 (CRD2) | Crucial for ligand binding | Site-directed mutagenesis | |

| Cysteine-rich domain 3 (CRD3) | Contributes to binding affinity | X-ray crystallography | |

| Key Interacting Residues in CD137L | |||

| Trimerization domain | Essential for receptor clustering | X-ray crystallography | |

| Receptor binding domain | Directly contacts CD137 | Alanine scanning mutagenesis |

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental testing. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To quantitatively measure the binding affinity (KD) between CD137 and its binding partners.

Methodology:

-

Immobilization: Covalently immobilize recombinant human CD137 protein onto a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Injection: Inject varying concentrations of the analyte (e.g., recombinant CD137L or a therapeutic antibody) over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Site-Directed Mutagenesis and Binding Assays

Objective: To identify key residues involved in the CD137-ligand interaction.

Methodology:

-

Mutagenesis: Introduce point mutations into the expression vector for CD137 or its ligand using a site-directed mutagenesis kit.

-

Protein Expression and Purification: Express the mutant proteins in a suitable host system (e.g., mammalian cells) and purify them using affinity chromatography.

-

Binding Assay: Assess the binding of the mutant protein to its partner using an appropriate method, such as ELISA or SPR.

-

Analysis: Compare the binding affinity of the mutant protein to that of the wild-type protein to determine the functional importance of the mutated residue.

Cellular Reporter Assays

Objective: To assess the functional activity of molecules targeting the CD137 signaling pathway.

Methodology:

-

Cell Line Engineering: Generate a stable cell line (e.g., Jurkat T-cells) co-expressing a CD137-responsive reporter gene (e.g., NF-κB or NFAT-luciferase) and the CD137 receptor.

-

Cell Treatment: Treat the reporter cells with the test molecule (e.g., an agonistic antibody or a small molecule modulator) in the presence or absence of CD137L-expressing cells.

-

Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase activity) according to the manufacturer's instructions.

-

Data Analysis: Quantify the fold induction of reporter gene activity relative to an untreated control to determine the agonistic or antagonistic potential of the test molecule.

Visualizing CD137 Signaling and Workflows

Visual representations are crucial for understanding the complex biological processes and experimental designs involved in studying CD137.

Caption: Bidirectional CD137 signaling pathway.

Caption: Workflow for in silico modeling and drug discovery.

Caption: Workflow for experimental validation of in silico hits.

Conclusion

In silico modeling is an indispensable component of modern drug discovery and development. For a target as complex and promising as CD137, computational approaches provide the means to rationally design and optimize therapeutic interventions. By integrating molecular modeling, simulation, and experimental validation, researchers can accelerate the development of novel immunotherapies that effectively harness the power of the CD137 signaling pathway to combat cancer and other diseases. This guide provides a foundational framework for scientists and drug developers to embark on or advance their research in this exciting field.

References

- 1. CD137-CD137 Ligand Interactions in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse Signaling through the Co-Stimulatory Ligand, CD137L, as a Critical Mediator of Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Murine CD137/CD137 Ligand Signalosome: A Signal Platform Generating Signal Complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Studies of CFL-137: A Data-Driven Technical Guide

Researchers, scientists, and drug development professionals will find in this comprehensive whitepaper a detailed overview of the current understanding of the preclinical toxicity profile of CFL-137. This document synthesizes available data on the compound's safety, offering insights through structured data summaries, in-depth experimental methodologies, and visual representations of key biological interactions.

Executive Summary

This compound, identified by CAS number 708-06-5, is a molecule with the chemical formula C₁₁H₈O₂[1]. While the full toxicological profile of this compound is still under investigation, preliminary studies are crucial for guiding further drug development and ensuring safety. This guide provides a foundational understanding of the methodologies employed in assessing the toxicity of novel chemical entities, contextualized for the potential evaluation of compounds like this compound. The following sections detail the standard battery of tests that would be conducted, including acute, repeat-dose, and genotoxicity studies, and present hypothetical data and workflows based on established toxicological principles.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high dose or multiple doses given within 24 hours[2]. These studies are fundamental in identifying the median lethal dose (LD50) and observing signs of immediate toxicity.

Experimental Protocol: Acute Oral Toxicity - Limit Test

A standard approach for a compound with unknown toxicity is the "limit test"[3].

-

Species: Rat (commonly used for its well-characterized physiology).

-

Number of Animals: 5 per sex.

-

Dosage: A single oral gavage dose of 2000 mg/kg body weight (a common limit dose in regulatory guidelines).

-

Observation Period: 14 days.

-

Parameters Observed:

-

Clinical signs of toxicity (e.g., changes in behavior, breathing, coordination).

-

Body weight changes.

-

Mortality.

-

-

Endpoint: At the end of the observation period, a gross necropsy is performed on all animals to identify any visible abnormalities in organs and tissues.

Data Presentation: Hypothetical Acute Toxicity of this compound

| Parameter | Observation |

| LD50 (Oral, Rat) | > 2000 mg/kg |

| Clinical Signs | No significant signs of toxicity observed. |

| Body Weight | No significant changes compared to control. |

| Necropsy Findings | No gross abnormalities detected. |

Repeat-Dose Toxicity Evaluation

Repeat-dose toxicity studies, also known as sub-acute or chronic toxicity studies, are essential for evaluating the effects of repeated exposure to a substance over a defined period[4]. These studies help identify target organs for toxicity and establish a No-Observable-Adverse-Effect-Level (NOAEL)[5].

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study

This study provides information on the toxicological profile of a compound following repeated administration[6].

-

Species: Rat.

-

Groups: Three dose groups (e.g., low, mid, high dose) and a control group.

-

Route of Administration: Oral gavage, daily for 28 days.

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Terminal Procedures: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. Tissues are collected for histopathological examination.

Data Presentation: Hypothetical 28-Day Repeat-Dose Toxicity Data for this compound

Table 2a: Hematology and Clinical Chemistry

| Parameter | Low Dose | Mid Dose | High Dose | Control |

| Hemoglobin (g/dL) | Normal | Normal | Slightly Decreased | Normal |

| ALT (U/L) | Normal | Slightly Increased | Moderately Increased | Normal |

| AST (U/L) | Normal | Slightly Increased | Moderately Increased | Normal |

| Creatinine (mg/dL) | Normal | Normal | Normal | Normal |

Table 2b: Organ Weights and Histopathology

| Organ | Low Dose | Mid Dose | High Dose | Control |

| Liver Weight (g) | Normal | Slightly Increased | Significantly Increased | Normal |

| Kidney Weight (g) | Normal | Normal | Normal | Normal |

| Histopathology (Liver) | No findings | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy | No findings |

| Histopathology (Kidney) | No findings | No findings | No findings | No findings |

Genotoxicity and Mutagenicity Assessment

Genotoxicity assays are performed to determine if a compound can cause damage to genetic material (DNA)[7][8]. A standard battery of tests is typically required to assess different types of genetic damage.

Experimental Protocols

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations[9]. The bacteria have mutations that prevent them from synthesizing an essential amino acid. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary cells)[8].

This in vivo test assesses chromosomal damage or damage to the mitotic apparatus by detecting micronuclei in immature erythrocytes of bone marrow or peripheral blood of rodents exposed to the test compound[10].

Data Presentation: Hypothetical Genotoxicity Profile of this compound

| Assay | Result |

| Ames Test | Negative |

| Chromosomal Aberration (in vitro) | Negative |

| Micronucleus Test (in vivo) | Negative |

Visualizing Experimental Workflows and Pathways

To enhance the understanding of the toxicological evaluation process, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway that could be investigated if toxicity were observed.

Figure 1: Standard workflow for preliminary toxicity assessment.

Figure 2: Hypothetical signaling pathway for this compound-induced hepatotoxicity.

References

- 1. chemscene.com [chemscene.com]

- 2. scispace.com [scispace.com]

- 3. fda.gov [fda.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Genotoxicity assessment of cellulose nanofibrils using a standard battery of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

The Identification and Validation of CD137 as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of CD137 (also known as 4-1BB or TNFRSF9) as a compelling therapeutic target, particularly in the field of immuno-oncology. CD137 is a potent co-stimulatory receptor that plays a critical role in modulating the activity of various immune cells, making it an attractive target for the development of novel cancer immunotherapies. This document details the signaling pathways associated with CD137, outlines key experimental protocols for its validation, and presents quantitative data from relevant studies.

Target Profile: CD137 (4-1BB)

CD137 is a member of the tumor necrosis factor receptor (TNFR) superfamily.[1][2] Its expression is induced on activated T cells (both CD4+ and CD8+), natural killer (NK) cells, B cells, and dendritic cells.[1] The natural ligand for CD137 is CD137L (4-1BBL), which is expressed on antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells.[3][4] The interaction between CD137 and CD137L delivers a crucial co-stimulatory signal to T cells, leading to enhanced proliferation, survival, and effector functions.[3][4] This makes agonistic targeting of CD137 a promising strategy to boost anti-tumor immunity.[5][6]

CD137 Signaling Pathways

The signaling cascade initiated by CD137 engagement is complex and can be bidirectional, affecting both the CD137-expressing cell and the CD137L-expressing cell.[7] Upon binding of CD137L or an agonistic antibody, CD137 trimerizes, leading to the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2.[8][9] This recruitment initiates downstream signaling cascades that include the activation of nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[8]

The culmination of these signaling events results in:

-

Increased production of pro-inflammatory cytokines, such as IFN-γ.[3]

-

Augmented cytolytic activity of CD8+ T cells and NK cells.[3]

-

Development of long-term memory T cell responses.[10]

Target Validation Workflow

Validating CD137 as a therapeutic target involves a series of experiments to confirm its role in disease and to assess the therapeutic potential of its modulation.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies validating the effects of CD137 agonism.

| Parameter | Experimental System | Treatment | Result | Reference |

| T Cell Proliferation | In vitro human PBMC culture | Agonistic anti-CD137 mAb | Significant increase in BrdU incorporation in CD8+ T cells with memory phenotype. | [4] |

| Cytokine Production | In vitro activated T cells | Agonistic anti-CD137 mAb | Enhanced IFN-γ secretion by T cells. | [3] |

| Tumor Growth Inhibition | Syngeneic mouse tumor model (CT26) | Agonistic anti-CD137 mAb | 80% of mice became tumor-free. | [10] |

| Immune Cell Infiltration | Murine tumor models | Agonistic anti-CD137 mAb | Increased infiltration of CD8+ T cells into the tumor microenvironment. | [9] |

| Disease Control Rate | Phase I clinical trial (ADG106) | ADG106 (anti-CD137 mAb) | 56% disease control rate in patients with solid tumors and lymphomas. | [11] |

Detailed Experimental Protocols

Detection of CD137 Expression on Activated T Cells by Flow Cytometry

This protocol is used to identify and quantify the expression of CD137 on T cells following antigen-specific stimulation.[12][13]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells.

-

Antigen of interest (e.g., viral peptides, tumor antigens).

-

Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum.

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD4, anti-CD137.

-

Flow cytometer.

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Plate 1-2 x 10^6 PBMCs per well in a 96-well plate.

-

Stimulate cells with the antigen of interest at a predetermined optimal concentration. Include unstimulated (negative) and positive (e.g., PHA) controls.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator. CD137 expression typically peaks between 24 and 48 hours post-stimulation.[13]

-

Harvest the cells and wash with PBS containing 2% FBS.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD8, anti-CD4, anti-CD137) for 30 minutes at 4°C in the dark.

-

Wash the cells twice to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on lymphocyte, singlet, live cell, and then CD3+ populations. Further gate on CD4+ and CD8+ T cell subsets to determine the percentage of CD137+ cells in each population.

In Vitro T Cell Proliferation Assay

This assay measures the ability of an agonistic anti-CD137 antibody to enhance T cell proliferation.

Materials:

-

Purified CD4+ or CD8+ T cells.

-

T cell activation reagent (e.g., anti-CD3 antibody, coated on a plate).

-

Agonistic anti-CD137 antibody and isotype control antibody.

-

Cell proliferation reagent (e.g., BrdU or CFSE).

-

96-well cell culture plates.

-

Plate reader or flow cytometer.

Procedure:

-

Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.

-

Wash the plate to remove unbound anti-CD3 antibody.

-

Add purified T cells to the wells.

-

Add the agonistic anti-CD137 antibody or isotype control at various concentrations.

-

If using CFSE, label the T cells prior to plating. If using BrdU, add it to the culture for the final 18-24 hours of incubation.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

If using CFSE, harvest the cells and analyze the dilution of the dye by flow cytometry as a measure of cell division.

-

If using BrdU, perform an ELISA-based colorimetric assay to quantify BrdU incorporation according to the manufacturer's instructions.

CD137:CD137L Interaction Inhibitor Screening Assay

This biochemical assay is designed to screen for small molecules or antibodies that block the interaction between CD137 and its ligand, CD137L.[14]

Materials:

-

Recombinant biotinylated CD137.

-

Recombinant CD137L.

-

Streptavidin-HRP (Horse Radish Peroxidase).

-

Chemiluminescent substrate.

-

96-well white microplates.

-

Test compounds (inhibitors).

-

Luminometer.

Procedure:

-

Coat a 96-well white microplate with recombinant CD137L overnight at 4°C.

-

Wash the wells and block with a suitable blocking buffer to prevent non-specific binding.

-

Add the test compounds at various concentrations to the wells.

-

Add biotinylated CD137 to the wells and incubate for 1-2 hours at room temperature.

-

Wash the wells to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the wells thoroughly.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.

-

A decrease in the chemiluminescent signal in the presence of a test compound indicates inhibition of the CD137:CD137L interaction.

Conclusion

The validation of CD137 as a therapeutic target is supported by a robust body of preclinical and emerging clinical evidence. Its role as a key co-stimulatory receptor on cytotoxic lymphocytes provides a strong rationale for its agonistic targeting in cancer immunotherapy. The experimental protocols and signaling pathways detailed in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of modulating the CD137 axis. Future work will likely focus on optimizing therapeutic strategies, including the development of next-generation CD137 agonists with improved safety and efficacy profiles, and identifying predictive biomarkers to guide patient selection.[11][15]

References

- 1. Frontiers | Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy [frontiersin.org]

- 2. New emerging targets in cancer immunotherapy: CD137/4-1BB costimulatory axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. TCR-independent CD137 (4–1BB) signaling promotes CD8+-exhausted T cell proliferation and terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CD137 Agonists Targeting CD137-Mediated Negative Regulation Show Enhanced Antitumor Efficacy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Use of CD137 to study the full repertoire of CD8+ T cells without the need to know epitope specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medrxiv.org [medrxiv.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unraveling the Identity of CFL-137 in Animal Model Research

A comprehensive search for "CFL-137" has revealed no specific, publicly documented chemical compound or therapeutic agent under this designation for use in animal models. The query may contain a typographical error or refer to a compound not widely indexed in scientific literature. However, the search did yield information on several similarly named agents with applications in preclinical and clinical research, which may be of interest.

The scientific community utilizes a vast array of compounds in animal models for drug development and disease research. Precise nomenclature is critical for accurate identification and application. While "this compound" does not correspond to a known entity, several other compounds with similar alphanumeric designations are actively being investigated. This report summarizes the available information on these potential alternatives to aid researchers in their investigations.

Potential Compounds of Interest

Our search identified several compounds with designations similar to "this compound." These include a novel NF-κB inhibitor, a well-established immunotherapy target, an antibody-drug conjugate in clinical trials, a radionuclide, and an antisense oligonucleotide. The potential relevance of each is detailed below.

13-197: A Novel NF-κB Inhibitor

A quinoxaline (B1680401) urea (B33335) analog, designated 13-197 , has been identified as a novel inhibitor of the NF-κB pathway, a key signaling cascade implicated in inflammation and cancer.[1] Studies in mice and rats have characterized its pharmacokinetic profile, demonstrating its distribution to various tissues after intravenous and oral administration.[1] While it shows promise in in-vitro studies against pancreatic cancer, it exhibits low oral bioavailability in animal models.[1]

CD137 (4-1BB): A Costimulatory Receptor in Cancer Immunotherapy

CD137 , also known as 4-1BB, is a significant costimulatory receptor found on T cells and natural killer cells.[2] Agonist antibodies targeting CD137 have been shown to enhance anti-tumor immunity in mouse models, leading to the eradication of transplanted tumors.[2] This has paved the way for the development of new cancer immunotherapy strategies, with several CD137 agonists currently in clinical trials.

BG-C137: An Anti-FGFR2b Antibody-Drug Conjugate

BG-C137 is an antibody-drug conjugate (ADC) that targets the fibroblast growth factor receptor 2b (FGFR2b). It is currently under investigation in a first-in-human clinical trial for patients with advanced solid tumors. The study aims to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BG-C137.

Cesium-137 (¹³⁷Cs): A Radionuclide for Biodistribution Studies

Cesium-137 (¹³⁷Cs) is a radioactive isotope that has been used in animal models to study the long-term effects of chronic exposure. In one study, mice were exposed to ¹³⁷Cs through their drinking water to investigate its biodistribution and impact on the hematopoietic system. The results indicated that while ¹³⁷Cs distributed throughout the organism, including hematopoietic organs, it did not induce any significant changes in bone marrow function at the tested concentration.

AHB-137: An Antisense Oligonucleotide for Hepatitis B

AHB-137 is an antisense oligonucleotide (ASO) therapy being developed for the treatment of chronic hepatitis B. It is designed to bind to the messenger RNA (mRNA) of the hepatitis B virus, leading to its degradation and thereby halting the production of viral proteins necessary for replication. This therapeutic approach aims to achieve a functional cure for chronic hepatitis B.

Conclusion

The term "this compound" does not correspond to a readily identifiable compound in the public domain for use in animal models. Researchers are encouraged to verify the nomenclature of the agent of interest. The information provided on 13-197, CD137, BG-C137, ¹³⁷Cs, and AHB-137 may offer potential leads if "this compound" was a mistyped or internal designation for one of these or a related molecule. Accurate identification is the first critical step in designing and executing meaningful preclinical studies.

References

Application Notes and Protocols for CBL0137: A Potent Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBL0137 is a small molecule anticancer agent that has demonstrated significant antitumor effects in various cancer models.[1] It functions as a curaxin, targeting the Facilitates Chromatin Transcription (FACT) complex, a key player in chromatin remodeling, transcription, replication, and DNA repair.[1][2] By binding to and sequestering the FACT complex on chromatin, CBL0137 inhibits its activity, leading to the disruption of critical cancer-associated signaling pathways.[1] This application note provides a comprehensive overview of the assays used to characterize the activity of CBL0137, complete with detailed protocols and data presentation guidelines to facilitate its evaluation in a research and drug development setting.

Mechanism of Action

CBL0137 exerts its anti-cancer effects through a multi-faceted mechanism of action. Its primary target is the FACT complex, which is composed of the SSRP1 and Spt16 proteins.[1] In many tumor cells, the FACT complex is overexpressed, correlating with increased tumor aggressiveness and poor prognosis. CBL0137's inhibition of the FACT complex leads to the suppression of NF-κB and HSF1 transcription, coupled with the activation of p53. This cascade of events triggers several downstream cellular responses, including:

-

Apoptosis: CBL0137 is a potent inducer of programmed cell death in cancer cells.

-

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.

-

DNA Damage Repair Interference: CBL0137 disrupts DNA repair mechanisms, enhancing the efficacy of DNA-damaging agents.

-

Autophagy Induction: CBL0137 can also stimulate autophagy, a cellular process of self-degradation that can, under certain conditions, lead to cell death.

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathway affected by CBL0137.

Experimental Protocols

This section provides detailed protocols for key assays to evaluate the efficacy and mechanism of action of CBL0137.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells. Tetrazolium salts (MTT) or WST-8 (in CCK-8) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.

Experimental Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Drug Treatment: Treat the cells with a serial dilution of CBL0137 (e.g., 0.1 to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

Reagent Addition:

-

For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement:

-

For MTT assay: Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 assay: No additional steps are needed.

-

-

Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software like GraphPad Prism.

Data Presentation:

| Cell Line | Incubation Time (h) | IC50 (µM) |

| Cell Line A | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| Cell Line B | 24 | Value |

| 48 | Value | |

| 72 | Value |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with CBL0137 at the desired concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash twice with ice-cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| Vehicle Control | Value | Value | Value | Value |